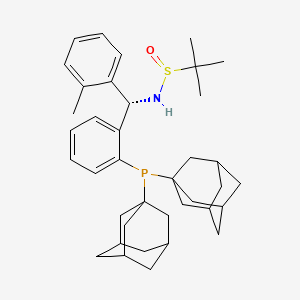![molecular formula C14H21ClN2 B13658581 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a benzyl group attached. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by hydrogenation to form the octahydro structure. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the benzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves inhibition or activation of key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
1H-Pyrrolo[2,3-b]pyridines: Another class of compounds with a similar pyridine core but different functional groups.
Uniqueness
1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H21ClN2 |
|---|---|
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16;/h1-3,5-6,13-15H,4,7-11H2;1H |
InChI-Schlüssel |
REBOJGKTUOHDHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC2N(C1)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


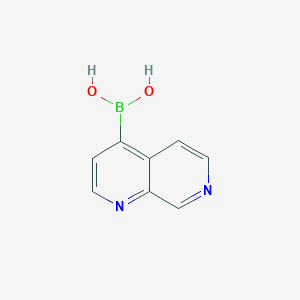
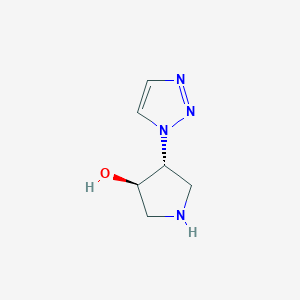

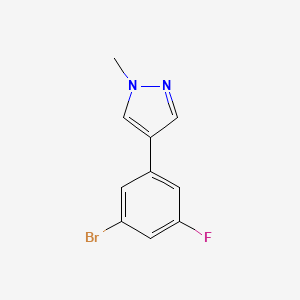
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
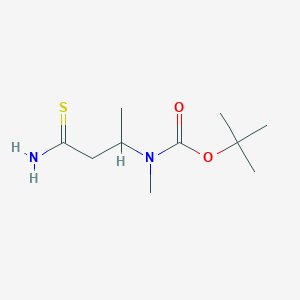
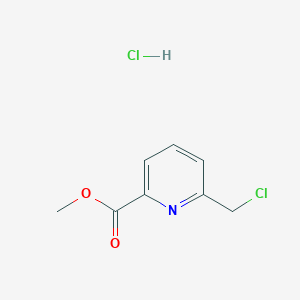
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)

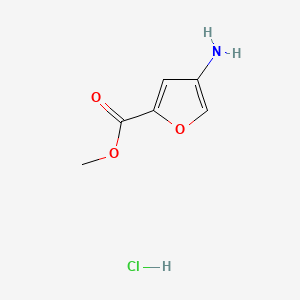
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
